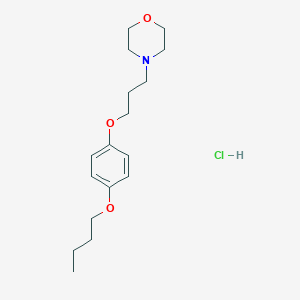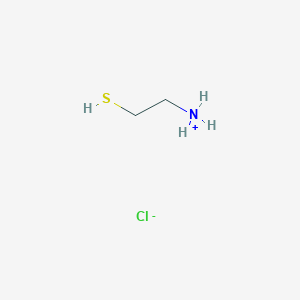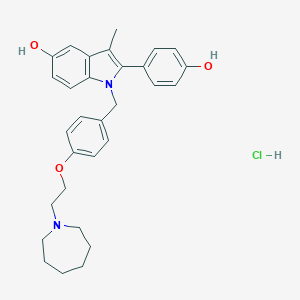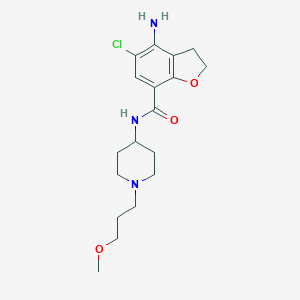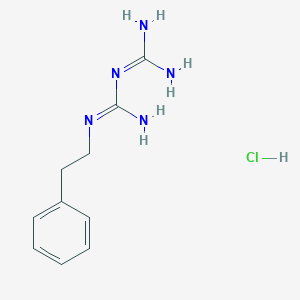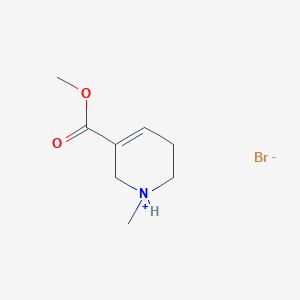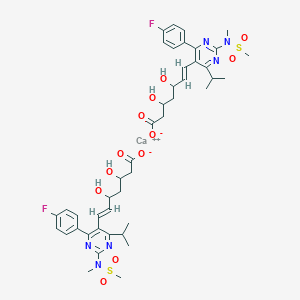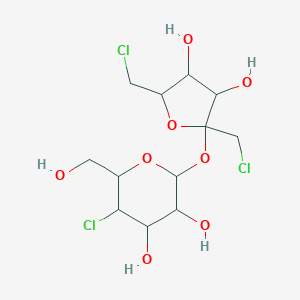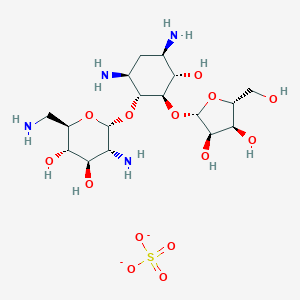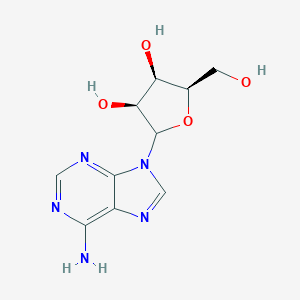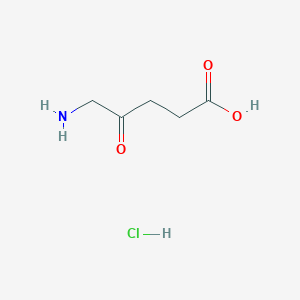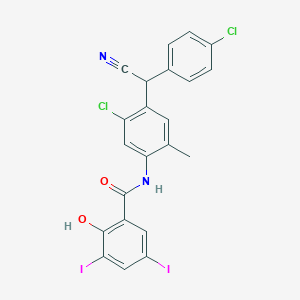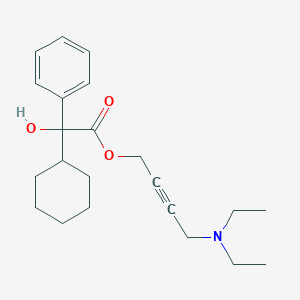
オキシブチニン
概要
説明
Oxybutynin is a drug used to treat urinary incontinence in both adults and children. It is an anticholinergic, meaning it works by blocking the action of acetylcholine, a chemical messenger in the body that normally helps to control muscle contractions. Oxybutynin has been found to be effective in reducing symptoms of urinary incontinence, such as frequent urination and urge incontinence. In addition, it can also help to reduce bladder spasms, which can be a common symptom of urinary incontinence.
科学的研究の応用
過活動膀胱の管理
オキシブチニンは、主に尿失禁や頻尿などの膀胱の制御を改善するために処方されます。 オキシブチニンは抗コリン薬として作用し、膀胱の筋肉を弛緩させ、尿意を抑制します .
多汗症の治療
研究により、オキシブチニンは、過度の発汗を特徴とする多汗症の管理に効果的であることが示されています。 オキシブチニンは、発汗量の抑制と多汗症に苦しむ患者の生活の質の向上に役立ちます .
乳がんサバイバーにおけるホットフラッシュ
オキシブチニンは、乳がんサバイバーのホットフラッシュの治療法として検討されています。 オキシブチニンは、がん治療の一般的な副作用であるホットフラッシュの管理に、ホルモン療法に頼らない選択肢を提供し、緩和と快適さをもたらします .
閉塞性睡眠時無呼吸
オキシブチニンの閉塞性睡眠時無呼吸の治療への使用について、現在研究が進められています。 オキシブチニンは、睡眠中の無呼吸発作回数の減少に役立ち、睡眠の質と全体的な健康を改善する可能性があります .
薬剤再配置の機会
薬剤再配置の概念は、オキシブチニンの新しい用途を生み出しました。 オキシブチニンは、前立腺がんなどの病気の管理や、抗腫瘍活性の探求における潜在的な用途を含みます .
新規薬物送達システム
最近の研究では、オキシブチニンのマイクロ粒子負荷坐剤の製剤に重点が置かれています。 この新規送達システムは、初回通過代謝を回避することにより、抗コリン作用の副作用を軽減し、薬物の吸収を改善することを目指しています .
作用機序
Target of Action
Oxybutynin primarily targets the muscarinic acetylcholine receptors of the urinary bladder . These receptors play a crucial role in the contraction of the detrusor muscle, which is responsible for bladder emptying .
Mode of Action
Oxybutynin acts as an anticholinergic medication . It inhibits the action of acetylcholine, a neurotransmitter, on the muscarinic receptors of the urinary bladder . This inhibition prevents the contraction of the detrusor muscle, resulting in the relaxation of the urinary bladder .
Biochemical Pathways
The primary biochemical pathway affected by oxybutynin is the cholinergic pathway . By blocking the muscarinic acetylcholine receptors, oxybutynin disrupts the normal signaling process that leads to bladder contraction . This results in decreased bladder muscle tone and reduced urge to void .
Pharmacokinetics
Oxybutynin’s pharmacokinetic properties include its absorption, distribution, metabolism, and excretion (ADME). It is well absorbed in the body and has a high protein binding of 91-93% . The elimination half-life of oxybutynin is approximately 12.4-13.2 hours , indicating its prolonged action in the body
Result of Action
The molecular and cellular effects of oxybutynin’s action primarily involve the relaxation of the detrusor muscle of the urinary bladder . This results in a decrease in urinary urgency, frequency, and incontinence . It improves the quality of life for patients affected by overactive bladder syndrome .
Action Environment
Environmental factors can influence the action, efficacy, and stability of oxybutynin. For instance, the presence of other drugs in the system can interact with oxybutynin, potentially altering its effectiveness . Additionally, disease conditions such as autonomic neuropathy, infectious diarrhea, angle-closure glaucoma, GI/urinary obstruction/atony, myasthenia gravis, and central nervous system disorders can affect the action of oxybutynin . Therefore, the patient’s overall health status and concurrent medications should be considered when prescribing oxybutynin.
Safety and Hazards
Oxybutynin may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is advised to avoid contact with skin, eyes, and clothing, avoid dust formation, do not ingest, and do not breathe dust .
将来の方向性
生化学分析
Biochemical Properties
Oxybutynin acts primarily as an antimuscarinic drug with a high affinity for muscarinic receptors in human bladder tissue, effectively blocking carbachol-induced contractions . It has an antimuscarinic effect, a direct muscle relaxant effect, and local anesthetic actions .
Cellular Effects
Oxybutynin reduces detrusor muscle activity, relaxing the bladder and preventing the urge to void . It is thought to prevent involuntary bladder contractions and/or urgency by inhibiting the muscarinic receptors within the urothelium and detrusor muscle .
Molecular Mechanism
Oxybutynin works by blocking the effects of acetylcholine on smooth muscle . It is heavily metabolized by the CYP3A4 enzyme system in both the liver and the wall of the intestine .
Temporal Effects in Laboratory Settings
The action of oxybutynin quickly vanishes in about 10 hours . A pharmacokinetic study revealed that oxybutynin was rapidly absorbed, and peak concentrations were reached within about 1 hour of administration .
Dosage Effects in Animal Models
In animal models, oxybutynin has been shown to decrease food consumption, orientation ability, tactile perception, cognition and memory, induce restlessness and stress, impact social relationships, and lead to dependence .
Metabolic Pathways
Oxybutynin is heavily metabolized by the CYP3A4 enzyme system in both the liver and the wall of the intestine . A new metabolic scheme for oxybutynin was delineated, identifying three distinct oxidative metabolic pathways .
Transport and Distribution
Oxybutynin and trospium are substrates of the human organic cation transporters . Total uptake of oxybutynin was very high in all transfected HEK293 cells and only a small portion was due to specific, decynium-22-sensitive hOCT-mediated uptake .
Subcellular Localization
Given its role in inhibiting muscarinic receptors within the urothelium and detrusor muscle, it can be inferred that oxybutynin likely localizes to these areas within the cell where these receptors are present .
特性
IUPAC Name |
4-(diethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQVNETUBQGFHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1508-65-2 (hydrochloride) | |
| Record name | Oxybutynin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005633205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0023406 | |
| Record name | Oxybutynin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Oxybutynin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015195 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.00e-02 g/L | |
| Record name | Oxybutynin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01062 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oxybutynin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015195 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Oxybutynin acts to relax the bladder by inhibiting the muscarinic action of acetylcholine on smooth muscle, and not skeletal muscle. The active of oxybutynin is metabolite is N-desethyloxybutynin. It competitively inhibits the postganglionic type 1, 2 and 3 muscarinic receptors. The above actions lead to increased urine capacity in the bladder, decreasing urinary urgency and frequency. In addition, oxybutynin delays the initial desire to void., RESULTS OF CYSTOMETRIC STUDIES SHOWED THAT THE DRUG INCR BLADDER CAPACITY @ ONSET OF FIRST CONTRACTION & FIRST DESIRE TO VOID, AS WELL AS @ END OF CYSTOMETRY. /CHLORIDE/ | |
| Record name | Oxybutynin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01062 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OXYBUTYNIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3270 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS RN |
5633-20-5 | |
| Record name | Oxybutynin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5633-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxybutynin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005633205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxybutynin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01062 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oxybutynin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetic acid, a-cyclohexyl-a-hydroxy-,4-(diethylamino)-2-butyn-1-yl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Oxybutynin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9P6MC7092 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OXYBUTYNIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3270 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Oxybutynin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015195 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
122-124, CRYSTALS; MP: 129-130 °C /CHLORIDE/, 129 - 130 °C | |
| Record name | Oxybutynin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01062 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OXYBUTYNIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3270 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Oxybutynin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015195 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

